![molecular formula C21H18N6O2 B13871461 N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 1H-indazole-5-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyrazine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Studied for their potential as kinase inhibitors.
N-hydroxypropenamides bearing indazole moieties: Evaluated as potent histone deacetylase inhibitors and anticancer agents.
Uniqueness
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N6O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C21H18N6O2/c1-28-18-6-4-15(10-19(18)29-2)24-20-21-22-7-8-27(21)12-17(25-20)13-3-5-16-14(9-13)11-23-26-16/h3-12H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
IKNAMAHGVHNATR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CN3C2=NC=C3)C4=CC5=C(C=C4)NN=C5)OC |
Origin of Product |
United States |
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